Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

Description

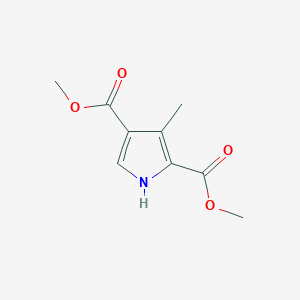

Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative characterized by a five-membered aromatic heterocyclic ring with two methyl ester groups at positions 2 and 4 and a methyl substituent at position 3. Pyrrole derivatives are widely studied for their roles in organic synthesis, materials science, and medicinal chemistry due to their electron-rich aromatic systems and ability to participate in hydrogen bonding and coordination chemistry .

Properties

IUPAC Name |

dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-10-7(5)9(12)14-3/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIWKVDFKYXEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487802 | |

| Record name | Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-42-5 | |

| Record name | 2,4-Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3780-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Pyrrole Ring Construction

One of the foundational approaches to prepare dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate involves constructing the pyrrole ring from suitable precursors such as methyl acetoacetate and other carbonyl compounds. This method is analogous to the Knorr pyrrole synthesis or related condensation reactions.

-

- Methyl acetoacetate is reacted with appropriate amine sources under acidic or neutral conditions.

- Cyclization occurs to form the pyrrole ring bearing ester groups at the 2 and 4 positions and a methyl group at the 3 position.

- The reaction conditions often require controlled heating and acidic catalysis to promote ring closure and ester formation.

-

- A study on similar dimethyl pyrrole derivatives shows that methyl acetoacetate and acetic acid mixtures can be used as starting materials, with reaction conditions optimized to yield the desired dimethyl pyrrole esters.

- The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the pure compound.

Esterification and Cyclization from Pyrrole Precursors

Another approach involves starting from 3-methylpyrrole or its derivatives and introducing ester groups via esterification or carboxylation reactions.

-

- 3-Methylpyrrole-2,4-dicarboxylic acid or its diethyl ester derivatives can be converted to the dimethyl ester form by transesterification or direct esterification with methanol under acidic catalysis.

- Alternatively, pyrrole derivatives bearing ester groups can be synthesized first, followed by methylation at the 3-position.

-

- Industrial methods often employ large-scale batch reactors where esterification and cyclization steps are combined.

- Purification is achieved by distillation or recrystallization to obtain high-purity this compound.

Functional Group Transformation via Nucleophilic Substitution

This compound can be further functionalized or prepared by nucleophilic substitution reactions on preformed pyrrole esters.

Stepwise Synthetic Route Example for this compound

Based on synthesis data for related compounds and analogs, a typical stepwise preparation might involve:

Analytical and Purification Considerations

-

- Recrystallization from suitable solvents or chromatographic techniques ensure high purity.

- Monitoring by thin-layer chromatography (TLC) or NMR is critical to confirm completion.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyrrole ring construction | Methyl acetoacetate, amines, acid catalyst | Direct synthesis, well-established | Requires careful control of conditions |

| Esterification from pyrrole acids | Methanol, acid catalyst | High purity esters achievable | Multi-step, may require purification |

| Nucleophilic substitution | NaH, DMF, electrophiles | Allows functionalization | Sensitive to moisture, requires inert atmosphere |

| Bromination/Oxidation (intermediates) | NBS, AlCl3, oxidizing agents | Useful for derivatization | Not direct synthesis, side reactions possible |

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the pyrrole ring.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive carboxylate groups that can be modified to create diverse chemical entities .

Synthetic Routes

The compound can be synthesized through several methods, including:

- Knorr Reaction : A classical method for synthesizing pyrrole derivatives.

- Vilsmeier-Haack Reaction : Employed for introducing formyl groups into the pyrrole ring, enhancing its reactivity for further transformations .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, studies have demonstrated that certain synthesized derivatives show effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 12 | Antifungal |

Antitumor Potential

The compound has been investigated for its potential antitumor properties. In vitro studies have shown that specific derivatives can inhibit the proliferation of various cancer cell lines, including A-431 and MDA-MB-468, with IC50 values indicating promising activity .

Medicinal Chemistry

Drug Development

this compound is explored as a building block for new drug formulations targeting diseases such as cancer and infections. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is used to manufacture specialty chemicals that possess unique properties suited for various applications. Its derivatives are being explored for use in flavoring agents and other functional materials due to their structural diversity and reactivity .

Case Study 1: Antimicrobial Screening

A study synthesized a series of pyrrole derivatives from this compound and evaluated their antimicrobial activities. The results showed that certain compounds exhibited strong antibacterial properties against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antitumor Activity

In a separate investigation focused on cancer therapeutics, derivatives of this compound were tested against multiple human carcinoma cell lines. The findings indicated that some compounds significantly inhibited cell growth, suggesting their potential as lead compounds in anticancer drug development.

Mechanism of Action

The mechanism of action of Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups facilitate binding to active sites of enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application, but generally, the compound’s structure allows it to modulate biological activity effectively .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis highlights:

Biological Activity

Dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring with two carboxylate ester groups and a methyl substitution. The synthesis typically involves the reaction of 3-methylpyrrole with appropriate carboxylic acid derivatives under controlled conditions to yield the desired compound.

Synthetic Route Overview

- Starting Materials : 3-Methylpyrrole and dimethyl malonate or similar carboxylic acid derivatives.

- Reaction Conditions : The reaction may be facilitated by acid catalysts or through microwave-assisted synthesis to enhance yield and purity.

- Final Product : this compound is obtained after purification steps such as recrystallization.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds can possess significant antimicrobial properties. For instance, compounds related to this compound have demonstrated activity against various bacterial strains.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 1 | 15 | Staphylococcus aureus |

| 2 | 12 | Escherichia coli |

| 3 | 10 | Pseudomonas aeruginosa |

These results suggest that modifications to the pyrrole structure can enhance its antimicrobial efficacy.

Anti-inflammatory Activity

In vitro studies have reported that compounds derived from pyrrole structures can inhibit pro-inflammatory cytokine production. For example, a study indicated that certain derivatives significantly reduced TNF-alpha levels in stimulated immune cells, highlighting their potential in treating inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of this compound and tested them against common pathogens. Results showed promising antibacterial activity, particularly against Gram-positive bacteria .

- Anti-inflammatory Mechanism : Another research effort investigated the anti-inflammatory effects of pyrrole derivatives in mouse models. The study found that these compounds could reduce edema and inflammation markers comparable to established anti-inflammatory drugs .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The presence of amino and ester groups allows for hydrogen bonding and other interactions that may influence protein binding and enzyme inhibition.

Q & A

Q. What are the common synthetic routes for preparing dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate?

The compound is typically synthesized via multi-component reactions. For example, a one-pot procedure involves reacting dimethyl acetylenedicarboxylate (DMAD) with substituted aminopyridines and triphenylphosphine in dichloromethane, followed by addition of ethyl chlorooxoacetate and triethylamine. Purification via column chromatography (SiO₂, EtOAc/hexane) and recrystallization (dichloromethane/ethanol) yields the product . Similar methodologies are used for polysubstituted pyrroles as precursors to functional materials like corroles .

Q. How is the crystal structure of this compound characterized in academic studies?

Single-crystal X-ray diffraction is the gold standard. Key parameters include space group (e.g., triclinic P1 or monoclinic P2₁/c), unit cell dimensions (e.g., a = 9.2674 Å, b = 9.4219 Å), and refinement metrics (R factor < 0.05). Intermolecular interactions, such as π–π stacking (e.g., 3.55 Å between aromatic rings), are analyzed to understand packing behavior .

Q. What spectroscopic techniques are used to confirm its structure and purity?

- NMR : ¹H and ¹³C NMR identify substituents (e.g., methyl ester signals at δ ~3.8 ppm) and regiochemistry.

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., m/z 360.1447 [M+H]⁺) .

- FT-IR : Carboxylate C=O stretches (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during synthesis?

Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable-temperature NMR to observe coalescence of split signals.

- 2D techniques (COSY, HSQC) to correlate ambiguous protons/carbons.

- Crystallographic validation to resolve regiochemical ambiguities .

Q. What computational methods support the optimization of reaction conditions for this compound?

- Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify energetically favorable conditions .

- Factorial design (e.g., varying temperature, solvent, catalyst loading) statistically isolates critical parameters. For example, reflux time and solvent polarity significantly impact yields in multi-step syntheses .

Q. How does this compound serve as a precursor for macrocyclic systems like corroles or porphyrins?

The 2,4-dicarboxylate groups act as anchoring points for metal coordination, while the pyrrole core participates in cyclization reactions. For example, condensation with aldehydes under acidic conditions forms porphyrinogens, which oxidize to porphyrins. Steric effects from the methyl group influence macrocycle symmetry and metal-binding selectivity .

Q. What strategies are employed to enhance regioselectivity in functionalizing the pyrrole ring?

Q. How are intermolecular interactions leveraged in crystal engineering for this compound?

Non-covalent interactions (e.g., C–H···O hydrogen bonds, π–π stacking) guide supramolecular assembly. For instance, methyl ester groups participate in weak hydrogen bonds (2.5–3.0 Å), stabilizing layered structures. These insights aid in designing co-crystals for material science applications .

Methodological Considerations

- Purification : Use gradient elution in column chromatography (hexane → EtOAc) to separate esters from polar byproducts .

- Crystallization : Slow evaporation from dichloromethane/ethanol (2:1) produces diffraction-quality crystals .

- Data validation : Cross-reference experimental NMR shifts with computed (DFT) values to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.